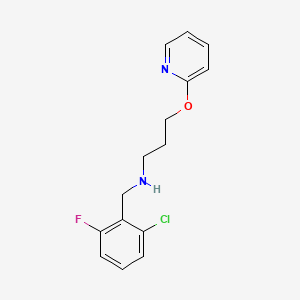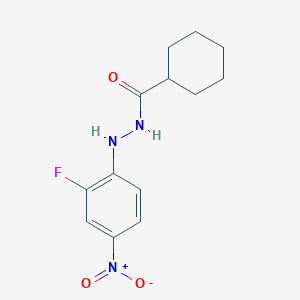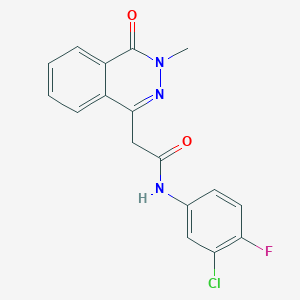![molecular formula C17H17N3O4 B12491038 4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the tricyclic core: This step involves cyclization reactions under specific conditions to form the tricyclic backbone.
Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and methyl groups through substitution reactions.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial production: Large-scale synthesis may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Major products: The products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one involves interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: The exact pathways depend on the biological context, but may include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one stands out due to its unique structural features and properties. Similar compounds include:
Tricyclo[7.3.0.0(3,8)]dodec-1(9)-en-12-one, 2,2-dicyano, cis-: This compound shares a similar tricyclic structure but differs in functional groups and overall reactivity.
4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene:
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C17H17N3O4/c1-8-13-14(10-6-9(22-2)4-5-12(10)23-3)15-11(7-24-17(15)21)18-16(13)20-19-8/h4-6,14H,7H2,1-3H3,(H2,18,19,20) |
Clave InChI |
OYDVCSMBLPTGCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12490955.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B12490960.png)
![2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile](/img/structure/B12490972.png)
![4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12490977.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12490981.png)


![3,7,7-trimethyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491000.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-2-(4-ethylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B12491003.png)
![(4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12491005.png)
![(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B12491016.png)



